2-(Azetidin-3-yl)propan-1-ol

EAAT2 Glutamate transporter Neurological disease

Sourcing a rigid azetidine scaffold with precise 3-position substitution for drug discovery presents supply and quality challenges. 2-(Azetidin-3-yl)propan-1-ol addresses this as a versatile intermediate. ● Provides a strained azetidine core for PROTAC linker design with favorable orientation. ● Enables EAAT2 vs. EAAT3 selectivity profiling (EAAT2 IC50 = 2,950 nM; selectivity ratio = 1.05) to tune transporter discrimination. ● Supplied in ≥98% purity with reliable B2B logistics, supporting hit-to-lead and lead optimization programs.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13689688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)propan-1-ol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(CO)C1CNC1
InChIInChI=1S/C6H13NO/c1-5(4-8)6-2-7-3-6/h5-8H,2-4H2,1H3
InChIKeyYTOJOTSLYSGODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)propan-1-ol: Chemical Identity & Procurement


2-(Azetidin-3-yl)propan-1-ol (CAS 1599559-42-8) is a saturated, four-membered nitrogen-containing heterocyclic alcohol. As an azetidine derivative, it serves as a versatile intermediate and molecular scaffold in medicinal chemistry and organic synthesis, with the azetidine ring providing a strained, three-dimensional core that is often employed to modulate physicochemical properties and metabolic stability in drug discovery programs [1]. The compound is available from multiple commercial vendors in high purity (typically ≥95-98%), and its hydrochloride salt form is also marketed to enhance aqueous solubility for specific applications .

Why Generic Azetidine or Propanol Analogs Fail


The specific substitution pattern of 2-(Azetidin-3-yl)propan-1-ol—a secondary alcohol linked to the 3-position of an azetidine ring—creates a distinct steric and electronic environment that cannot be replicated by simple azetidine, its 2-substituted isomers, or longer-chain propanol derivatives. This unique topology directly influences hydrogen-bonding capacity, metabolic stability, and conformational preorganization in target-bound states [1]. Consequently, swapping this scaffold for a more common piperidine, pyrrolidine, or even a 2-(azetidin-1-yl)propan-1-ol isomer will alter key properties such as pKa, lipophilicity, and enzyme-subtype selectivity, potentially derailing a structure-activity relationship (SAR) program. The quantitative evidence below confirms that this precise substitution pattern yields demonstrably different biological activity and selectivity profiles when compared to closely related analogs [2].

Quantitative Activity & Selectivity Comparison


EAAT2 Transporter Inhibition Potency

Inhibition of human EAAT2 (excitatory amino acid transporter 2) was assessed for a compound containing the 2-(Azetidin-3-yl)propan-1-ol core scaffold (BDBM50366602) and compared to a closely related analog (BDBM50366655). The target scaffold showed an IC50 of 2,950 nM, whereas the analog exhibited an IC50 of 759 nM, representing a 3.9-fold difference in potency. This indicates that minor modifications to the azetidine substitution pattern can drastically alter transporter engagement. [1][2]

EAAT2 Glutamate transporter Neurological disease

EAAT Subtype Selectivity: EAAT2 vs. EAAT3

The 2-(Azetidin-3-yl)propan-1-ol derived scaffold BDBM50366602 demonstrated near-equivalent inhibition of EAAT2 (IC50 2,950 nM) and EAAT3 (IC50 3,090 nM), indicating poor subtype selectivity. In contrast, the analog BDBM50366655 exhibited a 1.6-fold selectivity window between EAAT2 (IC50 759 nM) and EAAT3 (IC50 1,200 nM). This reveals that the azetidine substitution pattern directly impacts transporter subtype discrimination. [1][2]

EAAT2 EAAT3 Transporter selectivity CNS drug discovery

ALDH1A3 Enzyme Inhibition Potency

A compound featuring the 2-(Azetidin-3-yl)propan-1-ol core motif was evaluated for inhibition of human recombinant ALDH1A3, a target implicated in cancer stem cell maintenance. The compound (BDBM50459588) exhibited an IC50 of 120 nM, demonstrating potent enzyme inhibition. While a direct comparator from the same study is not available for this specific azetidine alcohol, the data establishes a clear potency benchmark for this class of azetidine derivatives against ALDH1A3. [1]

ALDH1A3 Cancer stem cells Enzyme inhibition

Application Scenarios Based on Verified Evidence


EAAT2-Targeted SAR Studies

Use 2-(Azetidin-3-yl)propan-1-ol as a core scaffold to explore the impact of azetidine substitution patterns on EAAT2 transporter inhibition. The quantitative SAR data (EAAT2 IC50 = 2,950 nM for the target scaffold vs. 759 nM for a close analog) provides a precise starting point for lead optimization campaigns aimed at tuning potency and selectivity. [1][2]

Subtype-Selective EAAT Modulator Design

Employ the azetidine-3-yl alcohol framework to probe EAAT2 vs. EAAT3 selectivity. The documented selectivity ratio of 1.05 (EAAT3/EAAT2) for the target scaffold contrasts with 1.58 for an analog, offering a measurable baseline for designing compounds with improved EAAT2/EAAT3 discrimination. [1][2]

ALDH1A3 Inhibitor Discovery & Optimization

Leverage the 120 nM ALDH1A3 inhibitory activity of azetidine-3-yl containing molecules to initiate a medicinal chemistry program focused on cancer stem cell targets. The scaffold's potent enzyme inhibition justifies its inclusion in hit-to-lead and lead optimization efforts. [3]

PROTAC Linker Building Block

The 3-position substitution and primary alcohol functionality of 2-(Azetidin-3-yl)propan-1-ol make it a suitable precursor for synthesizing heterobifunctional PROTAC linkers. Its rigid azetidine core can impart favorable orientation and physicochemical properties when incorporated into degrader molecules. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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